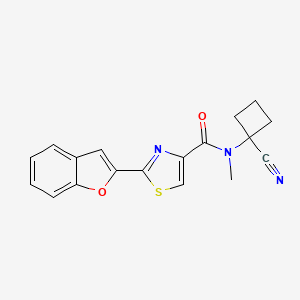
2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activity. In
Aplicaciones Científicas De Investigación
2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential activity against cancer cells, and researchers are exploring its use in the development of new cancer treatments. It has also been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.
Mecanismo De Acción
The exact mechanism of action of 2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cellular processes. This inhibition may lead to changes in gene expression and cell signaling pathways, which can ultimately result in the desired biological effects.
Biochemical and Physiological Effects
Studies have shown that 2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. It has also been shown to have anti-inflammatory effects and to modulate the immune system. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide in lab experiments is its potential activity against cancer cells. This makes it a promising compound for the development of new cancer treatments. Another advantage is its potential anti-inflammatory and immune-modulating effects, which may be useful in the treatment of a variety of diseases.
One limitation of using this compound in lab experiments is its complex chemical structure, which may make it difficult to synthesize and study. In addition, its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide. One area of interest is in the development of new cancer treatments. Researchers are exploring the potential of this compound as a chemotherapy agent or as a targeted therapy for specific types of cancer.
Another area of interest is in the development of new anti-inflammatory and immune-modulating agents. This compound has shown potential in these areas, and researchers are exploring its use in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
Finally, there is potential for this compound to be used as an antioxidant agent. Studies have shown that it has antioxidant properties, and researchers are exploring its potential use in the prevention of diseases such as cardiovascular disease and Alzheimer's disease.
Conclusion
2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has shown potential as a cancer treatment, anti-inflammatory agent, immune-modulating agent, and antioxidant agent. While its exact mechanism of action is not fully understood, researchers are exploring its potential uses in a variety of diseases. Further research is needed to fully understand the potential of this compound and to develop new treatments based on its unique chemical structure and biological activity.
Métodos De Síntesis
The synthesis of 2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide involves several steps. The starting materials are benzofuran, cyclobutanone, and thioamide. These three compounds are reacted together in the presence of a catalyst to produce the desired product. The final step involves the addition of a cyanide group to the cyclobutanone ring to form the cyanocyclobutyl group.
Propiedades
IUPAC Name |
2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-21(18(11-19)7-4-8-18)17(22)13-10-24-16(20-13)15-9-12-5-2-3-6-14(12)23-15/h2-3,5-6,9-10H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVQLQXVRNAEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3O2)C4(CCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzofuran-2-yl)-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

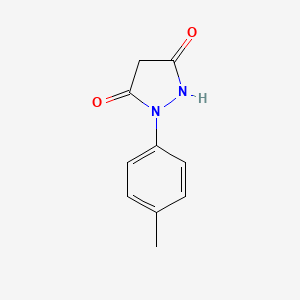
![1-[4-(4-{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2813276.png)
![Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2813277.png)
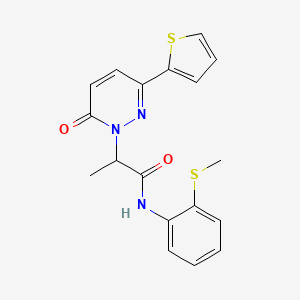
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2813280.png)
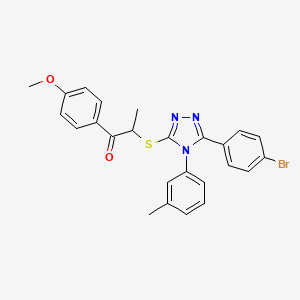
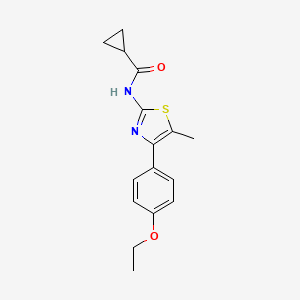
![2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2813287.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2813288.png)
![2-(4,5-Dimethylthiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2813289.png)
![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2813292.png)
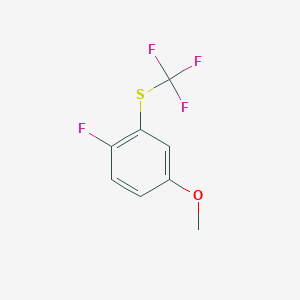
![5,6-dichloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2813296.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2813298.png)